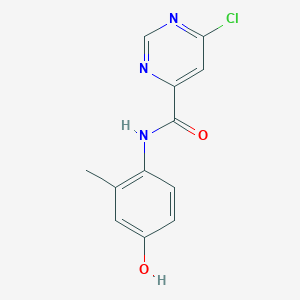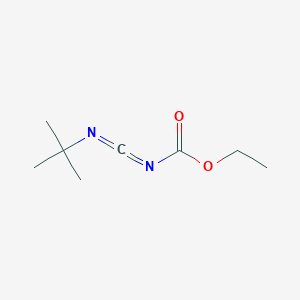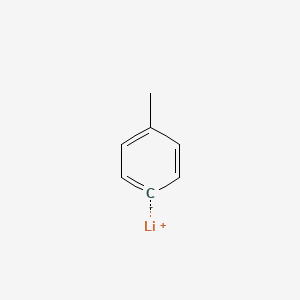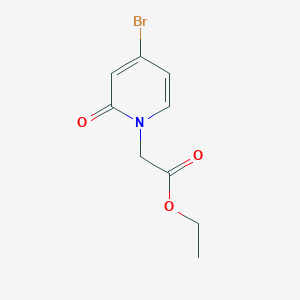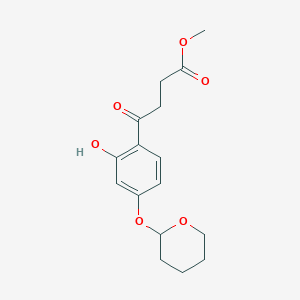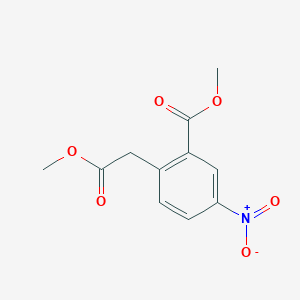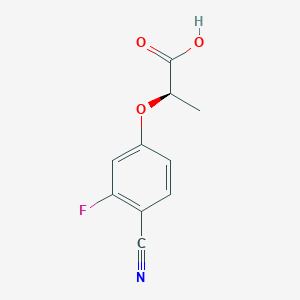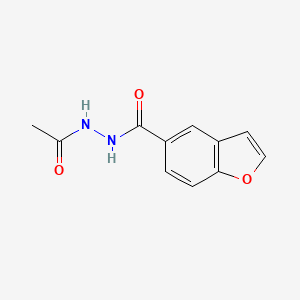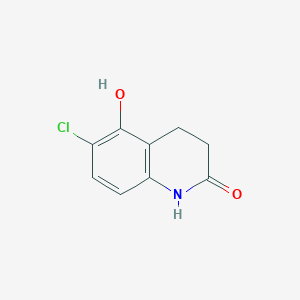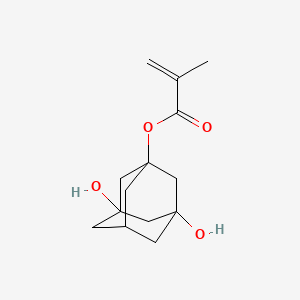
3,5-Dihydroxyadamantan-1-yl Methacrylate
Vue d'ensemble
Description
3,5-Dihydroxyadamantan-1-yl Methacrylate: is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon, and is characterized by the presence of two hydroxyl groups and a methacrylate ester group. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxyadamantan-1-yl Methacrylate typically involves the dehydration-condensation reaction between 1,3,5-adamantanetriol and methacrylic acid in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in a solvent like toluene, and the resulting product is purified through crystallization using water or a mixed solvent containing water .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is neutralized with an alkaline water solution, and the product is extracted using an organic solvent. The final product is obtained through crystallization, ensuring high purity suitable for use in high-performance materials .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dihydroxyadamantan-1-yl Methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or can be employed.
Substitution: or are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of 3,5-diketoadamantyl methacrylate.
Reduction: Formation of 3,5-dihydroxy-1-adamantyl alcohol.
Substitution: Formation of 3,5-dihalo-1-adamantyl methacrylate derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dihydroxyadamantan-1-yl Methacrylate is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and rigidity . These polymers are valuable in the development of advanced materials for various applications.
Biology and Medicine: In biological research, this compound is utilized in the design of drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents . It is also investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Industrially, this compound is employed in the production of high-performance coatings, adhesives, and photoresists for microelectronics . Its unique structural properties contribute to the durability and performance of these materials.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxyadamantan-1-yl Methacrylate is primarily related to its ability to form stable and rigid structures. The adamantane core provides a high degree of thermal stability and resistance to degradation. The hydroxyl groups and methacrylate ester allow for versatile chemical modifications, enabling the compound to interact with various molecular targets and pathways . In drug delivery systems, it can encapsulate therapeutic agents, protecting them from degradation and facilitating controlled release .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-1-adamantyl methacrylate
- 2-Ethyl-2-adamantyl methacrylate
- 1,3-Dihydroxyadamantane
Comparison: 3,5-Dihydroxyadamantan-1-yl Methacrylate is unique due to the presence of two hydroxyl groups at the 3 and 5 positions, which enhances its reactivity and versatility in chemical modifications . Compared to 3-Hydroxy-1-adamantyl methacrylate, it offers additional sites for functionalization, making it more suitable for complex applications in polymer synthesis and drug delivery . The adamantane core in all these compounds provides high thermal stability and rigidity, but the specific functional groups determine their unique properties and applications.
Propriétés
Formule moléculaire |
C14H20O4 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(3,5-dihydroxy-1-adamantyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H20O4/c1-9(2)11(15)18-14-5-10-3-12(16,7-14)6-13(17,4-10)8-14/h10,16-17H,1,3-8H2,2H3 |
Clé InChI |
HFLCKUMNXPOLSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

